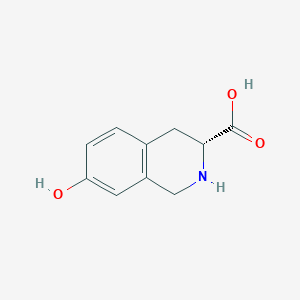

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

(3R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c12-8-2-1-6-4-9(10(13)14)11-5-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIKCRLDSCSWXML-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NCC2=C1C=CC(=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426757 | |

| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152286-30-1 | |

| Record name | (3R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Synthetic Approaches

The earliest synthetic routes to (R)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid focused on stepwise construction of the tetrahydroisoquinoline core. A representative method involves Pictet-Spengler cyclization between dopamine derivatives and aldehydes, followed by oxidation and resolution steps. For example, condensation of 3,4-dihydroxyphenethylamine with glyoxylic acid under acidic conditions generates the racemic tetrahydroisoquinoline scaffold . Subsequent hydroxylation at C7 is achieved via electrophilic aromatic substitution using boron tribromide (BBr₃) in dichloromethane, yielding a dihydroxylated intermediate .

Critical challenges in classical methods include:

-

Low enantiomeric excess : Racemic mixtures necessitate chiral resolution using techniques like diastereomeric salt formation with (+)- or (-)-tartaric acid .

-

Functional group incompatibility : The free carboxylic acid group often requires protection as a methyl or tert-butyl ester during reactive steps .

Table 1 summarizes key parameters of classical synthesis:

| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |

|---|---|---|---|

| Cyclization | Glyoxylic acid, HCl, reflux | 45–50 | Racemic |

| Hydroxylation | BBr₃, CH₂Cl₂, −78°C | 60–65 | Para-selectivity |

| Chiral Resolution | (+)-Tartaric acid, ethanol | 30–35 | 90–95% ee (R) |

Asymmetric Synthesis via Chiral Auxiliaries

To bypass resolution steps, asymmetric methods employing Evans oxazolidinones or Oppolzer’s sultams have been developed. In one approach, (R)-4-benzyl-2-oxazolidinone is coupled with a bromophenethylamine precursor via Mitsunobu reaction, inducing chirality at C3 . Ring-closing metathesis (Grubbs II catalyst) then forms the tetrahydroisoquinoline system with >98% enantiomeric excess (ee).

Notable advantages include:

-

Stereocontrol : Auxiliaries direct facial selectivity during cyclization.

-

Modularity : The 7-hydroxy group is introduced late-stage via Pd-catalyzed C–H activation .

A representative protocol involves:

-

Auxiliary attachment : (R)-4-benzyl-2-oxazolidinone + bromophenethylamine (DIAD, PPh₃, THF, 0°C).

-

Cyclization : Grubbs II (5 mol%), CH₂Cl₂, 40°C, 12 h.

-

Hydroxylation : Pd(OAc)₂ (10 mol%), PhI(OAc)₂, AcOH/H₂O, 80°C.

-

Auxiliary removal : LiOH, THF/H₂O, 0°C.

This method achieves an overall yield of 41% with 99% ee .

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed hydrogenation of enamine esters provides a scalable route. Using a Josiphos ligand (SL-J009-1) and Ir(I) catalyst, prochiral enamines derived from 7-hydroxyisochromene-3-carboxylates undergo asymmetric hydrogenation at 50 bar H₂ . Key parameters:

-

Substrate : Methyl 7-hydroxyisochromene-3-carboxylate

-

Catalyst : [Ir(cod)(SL-J009-1)]BARF (0.5 mol%)

-

Conditions : THF, 25°C, 24 h

-

Outcome : 92% yield, 96% ee

The hydrogenated product is hydrolyzed to the carboxylic acid using LiOH in tetrahydrofuran/water .

Biocatalytic Approaches

Recent advances utilize immobilized ω-transaminases for dynamic kinetic resolution. In a two-enzyme system, a racemic amine intermediate is deracemized via transamination with pyruvate as the amino acceptor . The (R)-configured amine is then cyclized using a engineered Pictet-Spenglerase (PSase-9D1), achieving 85% conversion and 99% ee.

Table 2 compares biocatalytic and chemical methods:

| Parameter | Biocatalytic Route | Chemical Hydrogenation |

|---|---|---|

| Yield | 78% | 92% |

| ee | 99% | 96% |

| Catalyst Loading | 10 mg enzyme/g substrate | 0.5 mol% Ir |

| Solvent | Phosphate buffer (pH 7.5) | THF |

Industrial-Scale Manufacturing

For bulk production, a telescoped process combining continuous flow chemistry and crystallization-induced asymmetric transformation (CIAT) is employed:

-

Continuous cyclization : Microreactor (Reaction Biology Corp.) with residence time 8 min, 140°C.

-

In-line resolution : CIAT with (1R,2R)-cyclohexanediammonium sulfate in ethanol/water.

-

Crystallization : Cooling to −20°C affords (R)-enantiomer with 99.5% purity .

This method reduces solvent waste by 60% compared to batch processes .

Emerging Photocatalytic Methods

Visible-light-mediated C–H functionalization offers a green alternative. Using Ru(bpy)₃Cl₂ as photocatalyst and Na₂S₂O₈ as oxidant, 7-hydroxylation proceeds via radical intermediates . Highlights:

-

Mechanism : Singlet oxygen abstracts hydrogen from C7, followed by hydroxyl rebound.

-

Advantage : No directing groups required.

-

Yield : 68% with 97% regioselectivity.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 7 undergoes regioselective oxidation under controlled conditions:

The carboxylic acid group remains stable under mild oxidation conditions but can decarboxylate under extreme thermal or acidic conditions .

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution and alkylation:

Table 1: Alkylation of the 7-Hydroxy Group

Peptide Coupling Reactions

The carboxylic acid group enables amide bond formation in solid-phase peptide synthesis:

Table 2: Coupling Reagents and Outcomes

| Reagent | Partner Amine | Product | Purity | Source |

|---|---|---|---|---|

| HBTU (DCM) | Valine derivatives | Macrocyclic HCV protease inhibitors | >95% | |

| EDC·HCl/HOBt | Boc-protected amines | PPARγ partial agonists (e.g., 13jE ) | 99% |

Example: Coupling with Boc-d-Tic under HBTU conditions produced macrocyclic inhibitors with Kᵢ = 0.015–0.26 µM against HCV NS3 protease .

Macrocyclization

The compound serves as a scaffold for macrocyclic drug candidates:

| Reaction Type | Conditions | Product | Biological Activity | Source |

|---|---|---|---|---|

| Mitsunobu macrocyclization | PPh₃, ADDP, dichloromethane | 15-membered macrocycles (e.g., 23 ) | HCV protease inhibition (Kᵢ = 15 nM) |

X-ray crystallography confirmed macrocycles adopt a "donutlike" conformation, enhancing target binding .

Reductive Amination

The tetrahydroisoquinoline nitrogen reacts in reductive amination:

| Substrate | Reducing Agent | Product | Yield | Application | Source |

|---|---|---|---|---|---|

| Boc-l-valinal | LiAlH₄ | Intermediate 20 | 71% | Opioid receptor ligands |

Esterification and Hydrolysis

The carboxylic acid group undergoes reversible esterification:

| Reaction | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| Trimethylsilyldiazomethane | Methanol | Methyl ester derivatives | Stabilizes intermediates for SPPS | |

| LiOH (aqueous) | THF/H₂O | Free carboxylic acid recovery | Quantitative yield |

Metal-Catalyzed Cross-Couplings

Palladium-mediated reactions enable functionalization:

| Reaction Type | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Transfer hydrogenation | Pd/C, DMF | Intermediate 18 | Key step in opioid drug synthesis |

Key Mechanistic Insights

- Hydrogen Bonding : The hydroxyl and carboxyl groups stabilize transition states via interactions with Lys227 in PPARγ and Ser139 in HCV protease .

- Stereochemical Integrity : The (R)-configuration at position 3 is critical for binding specificity; epimerization reduces activity by >100-fold .

This compound’s versatility in oxidation, substitution, and coupling reactions underpins its utility in developing therapeutics for diabetes, viral infections, and central nervous system disorders.

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals aimed at treating neurological disorders. Its structural properties allow it to enhance the efficacy and safety profiles of drugs targeting conditions such as depression and anxiety disorders .

Case Study: HCV Therapy

Research has indicated that derivatives of this compound can inhibit the NS3 protease of the hepatitis C virus (HCV), making it a candidate for next-generation antiviral therapies. Macrocyclic compounds derived from this compound exhibited significantly higher potency compared to traditional inhibitors .

Biochemical Research

Neurotransmitter Modulation

The compound is utilized in studies focusing on neurotransmitter systems, particularly in understanding the biochemical pathways associated with mental health disorders. It has been shown to interact with neurotransmitter receptors, potentially modulating their activity and providing insights into therapeutic mechanisms .

Analytical Methods

In analytical chemistry, this compound is employed to develop methods for detecting and quantifying related compounds in biological samples. This application improves the accuracy of research findings in pharmacokinetics and toxicology studies .

Natural Product Synthesis

The compound is valuable for chemists synthesizing natural products that mimic biological systems. This capability facilitates the creation of complex molecules with therapeutic properties that can be used in drug development .

Material Science

Recent advancements have explored this compound's role in developing new materials for drug delivery systems. These systems aim to enhance the effectiveness of treatments by improving bioavailability and targeting specific tissues .

Comparative Analysis Table

Mechanism of Action

The mechanism of action of ®-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of neurotransmitter systems by binding to receptors or inhibiting enzymes involved in neurotransmitter metabolism. The exact pathways and targets depend on the specific biological context and the compound’s structural analogs.

Comparison with Similar Compounds

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid (Tic)

(S)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid

- Structure : Enantiomer of Htc with (S)-configuration at the 3-position.

- Molecular Weight : 193.20 g/mol (identical to Htc) .

- Key Differences :

- The (S)-enantiomer exhibits distinct receptor-binding profiles. For example, κ-opioid receptor antagonists like BU09059 specifically use the (R)-form, highlighting enantiomeric selectivity .

- Synthetic accessibility varies: Boc-protected (R)-7-OH-Tic is commercially available, while the (S)-form requires specialized synthesis .

7-Substituted Derivatives

Substitutions at the 7-position significantly modulate biological activity (Table 1):

Positional Isomers: 1-Carboxylic Acid Derivatives

Fluorinated Analogs

Opioid Receptor Ligands

Antiviral Agents

- Macrocyclic inhibitors incorporating Htc (e.g., VX-950) exhibit potent HCV NS3 protease inhibition (IC₅₀ < 10 nM) .

- Cyano or amine substitutions at the 7-position further enhance inhibitory activity .

Structural and Functional Comparison Table

Biological Activity

(R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 152286-30-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H11NO3

- Molecular Weight : 193.2 g/mol

- Purity : 97%

- IUPAC Name : this compound

- CAS Number : 152286-30-1

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- HCV NS3 Protease Inhibition : Research indicates that this compound exhibits potent inhibitory effects on the NS3 protease of the Hepatitis C virus (HCV). It has been shown to enhance binding affinity through structural modifications that improve interaction with the protease's active site. The compound's analogs demonstrated Ki values ranging from 0.015 to 0.26 µM, indicating strong inhibitory potential compared to traditional acyclic inhibitors .

- Dopamine Receptor Activity : The compound has been studied for its effects on dopamine receptors, particularly D2 and D3 receptors. It acts as a partial agonist with selectivity for the D2 receptor pathway. This selectivity is crucial for developing treatments for disorders such as schizophrenia and Parkinson's disease .

Biological Activity Overview

Case Study 1: HCV Treatment Development

In a study focusing on HCV treatment, researchers synthesized various derivatives of this compound to evaluate their potency against the NS3 protease. The most promising derivatives showed enhanced efficacy compared to existing therapies, highlighting the compound's potential as a lead structure in antiviral drug development .

Case Study 2: Neuropharmacology Applications

Another study explored the neuropharmacological effects of this compound in animal models. It demonstrated significant improvements in motor function and reduced symptoms associated with dopamine dysregulation. These findings suggest that this compound could be beneficial in treating conditions like Parkinson's disease .

Q & A

Basic: What are the established synthetic routes for (R)-7-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how can enantiomeric purity be ensured?

Methodological Answer:

The synthesis typically involves chiral resolution or asymmetric catalysis. For example, enantiomeric purity can be achieved via chiral auxiliaries or enzymatic resolution. A reported method involves using (S)-7-hydroxy-TIC as a precursor, where the stereochemistry is preserved through tert-butoxycarbonyl (Boc) protection and selective deprotection steps . NMR and chiral HPLC are critical for verifying enantiomeric excess (e.g., >97% purity), as demonstrated in studies resolving tyrosine analogs .

Advanced: How can hydrolysis-resistant analogs of this compound be designed to enhance metabolic stability?

Methodological Answer:

Modifying the carboxylic acid group with stable acyl moieties, such as oleoyl chloride, reduces esterase susceptibility. For instance, (S)-2-oleoyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid was synthesized via acylation, yielding a 78% yield and confirmed by HRMS and H-NMR . Computational modeling (e.g., molecular docking) can predict steric hindrance effects to guide analog design, ensuring bioactivity retention while improving stability .

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

Critical precautions include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols .

- Storage: Keep in sealed, desiccated containers at 2–8°C to prevent degradation .

- Emergency Measures: Immediate rinsing with water for eye/skin exposure and medical consultation for ingestion .

Advanced: How can contradictions between in vitro receptor binding data and in vivo efficacy be resolved?

Methodological Answer:

Discrepancies may arise from pharmacokinetic factors (e.g., bioavailability) or model-specific receptor conformations. Strategies include:

- Pharmacokinetic Profiling: Assess plasma stability and tissue penetration using radiolabeled analogs (e.g., I-labeled derivatives) .

- Conformational Studies: Use X-ray crystallography or NMR to compare receptor-ligand interactions in isolated vs. cellular systems .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

- H-NMR and C-NMR: Confirm regiochemistry and stereochemistry (e.g., δ 7.12–7.26 ppm for aromatic protons) .

- HRMS: Validate molecular weight (e.g., [M+H] at m/z 442.3292) .

- X-ray Diffraction: Resolve crystal structures for absolute configuration determination .

Advanced: How can multi-step synthesis yields be optimized for acid-sensitive intermediates?

Methodological Answer:

- Protecting Groups: Use Boc for amine protection, as it is stable under acidic conditions and removable via trifluoroacetic acid .

- Reaction Solvents: Employ polar aprotic solvents (e.g., THF/dioxane) to minimize side reactions .

- Temperature Control: Maintain ≤0°C during acylation to prevent racemization .

Basic: What storage conditions preserve the compound’s stability?

Methodological Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control: Use desiccants in sealed containers to avoid hygroscopic degradation .

- Avoid Freeze-Thaw Cycles: Aliquot solutions to minimize repeated temperature shifts .

Advanced: Which computational methods align with empirical data for opioid receptor interaction studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.